2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde
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Overview
Description
2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde is a chemical compound with the molecular formula C13H13NO3 It is characterized by the presence of a piperidine ring, a phenyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,6-dioxopiperidine with a substituted benzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of 2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetic acid.
Reduction: Formation of 2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: A compound with a similar piperidine ring structure.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another compound with a dioxopiperidinyl group.
Uniqueness
Its aldehyde group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-[4-(2,6-dioxopiperidin-3-yl)phenyl]acetaldehyde |
InChI |
InChI=1S/C13H13NO3/c15-8-7-9-1-3-10(4-2-9)11-5-6-12(16)14-13(11)17/h1-4,8,11H,5-7H2,(H,14,16,17) |
InChI Key |
ADOQHFGLQCJEOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)CC=O |
Origin of Product |
United States |
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